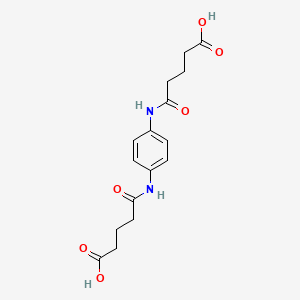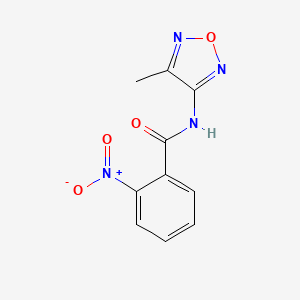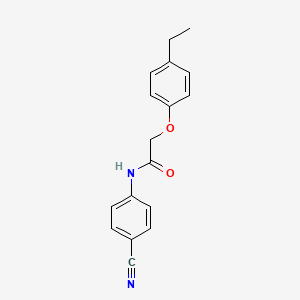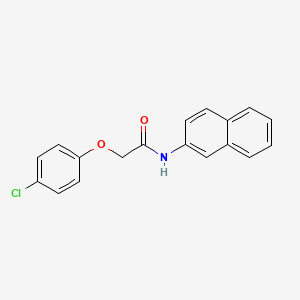
1-methyl-2-(3-methylphenyl)-1H-benzimidazole
Übersicht
Beschreibung
1-methyl-2-(3-methylphenyl)-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. It is commonly known as MMB or MMBI and has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various areas of research, including medicinal chemistry, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
1-methyl-2-(3-methylphenyl)-1H-benzimidazole and its derivatives have shown significant antimicrobial properties. For instance, novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole exhibited potent activity against the gastric pathogen Helicobacter pylori, including strains resistant to other treatments (Carcanague et al., 2002). This includes a low minimal inhibition concentration and narrow spectrum activity specifically targeting Helicobacter spp. without affecting other microorganisms (Kühler et al., 2002).
Corrosion Inhibition
Benzimidazole derivatives, such as 1-methyl-2-(3-methylphenyl)-1H-benzimidazole, have been utilized as corrosion inhibitors. A study by Yadav et al. (2013) investigated the efficiency of these inhibitors for mild steel in HCl solution, showing that their effectiveness increased with concentration (Yadav et al., 2013).
Antioxidant Properties
Several benzimidazole derivatives demonstrate significant antioxidant properties. Kuş et al. (2004) synthesized various benzimidazole derivatives and found that they showed considerable effects on inhibiting lipid peroxidation in rat liver, suggesting potential antioxidant applications (Kuş et al., 2004). Additionally, Saini et al. (2016) explored the antioxidant activity of 2-methyl benzimidazole, which is structurally similar to 1-methyl-2-(3-methylphenyl)-1H-benzimidazole, using the DPPH method (Saini et al., 2016).
Anticancer and Anti-HIV Properties
Benzimidazole-based compounds also exhibit potential in cancer and HIV treatment. Paul et al. (2015) synthesized benzimidazole compounds with notable in vitro cytotoxic effects against various cancer cell lines (Paul et al., 2015). Similarly, Chimirri et al. (1998) found that benzimidazole analogs effectively inhibited HIV-1 replication in vitro, demonstrating their potential as anti-HIV agents (Chimirri et al., 1998).
DNA Interaction and Antimicrobial Activity
Benzimidazole derivatives have been found to interact with DNA and exhibit antimicrobial activity. For example, Alpan et al. (2007) studied the effects of 1H-benzimidazole derivatives on mammalian type I DNA topoisomerase activity, indicating potential applications in modifying DNA processes (Alpan et al., 2007). Additionally, Tien et al. (2016) synthesized benzimidazole derivatives containing oxadiazole or triazole heterocycle, which showed antimicrobial activity against bacteria, mold, and yeast (Tien et al., 2016).
Eigenschaften
IUPAC Name |
1-methyl-2-(3-methylphenyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-11-6-5-7-12(10-11)15-16-13-8-3-4-9-14(13)17(15)2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMNZLWHTVXKGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-(3-methylphenyl)benzimidazole | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5860864.png)
![3-amino-6,6,7-trimethyl-1-thioxo-5,6,7,8-tetrahydro-1H-thiopyrano[3,4-c]pyridine-4-carbonitrile](/img/structure/B5860868.png)
![1-[(2-chloro-5-methylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5860879.png)


![4-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5860901.png)
![2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5860919.png)

![5,5,7,7-tetramethyl-2-[(1-pyrrolidinylmethylene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B5860934.png)

![ethyl 1-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-5-carboxylate](/img/structure/B5860955.png)
